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molecular formula C9H9BrN2 B1400464 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile CAS No. 1093879-76-5

2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B1400464
M. Wt: 225.08 g/mol
InChI Key: QBASSRFWCWKBLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367697B2

Procedure details

Potassium bis(trimethylsilyl)amide (0.5 M in toluene, 200 ml, 100 mmol) was added slowly to a solution of isobutyronitrile (8.55 ml, 95.26 mmol) in toluene (200 ml) cooled down to 0° C. After complete addition, the reaction mixture was allowed to warm up to room temperature over 1 hour. The resulting mixture was added to a solution of 2,6-dibromopyridine (56.42 g, 238.15 mmol) in toluene (100 ml). The reaction mixture was stirred at room temperature for 18 hours. The crude mixture was diluted with ether, washed with a saturated aqueous solution of ammonium chloride and brine. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The residue was purified on silica gel by flash column chromatography to afford the title compound as an oil (14.04 g, 65% yield).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8.55 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
56.42 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[K+].[C:11](#[N:15])[CH:12]([CH3:14])[CH3:13].Br[C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([Br:23])[N:18]=1>C1(C)C=CC=CC=1.CCOCC>[Br:23][C:19]1[N:18]=[C:17]([C:12]([CH3:14])([CH3:13])[C:11]#[N:15])[CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
8.55 mL
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
56.42 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with a saturated aqueous solution of ammonium chloride and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel by flash column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.04 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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